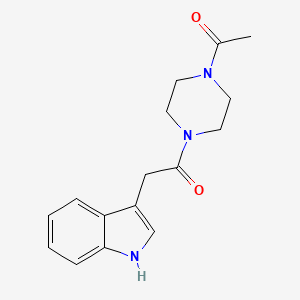![molecular formula C14H14BrNOS B7514739 N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4), which has been implicated in several diseases, including cancer and inflammation. In
Mechanism of Action
BRD4 is a protein that plays a role in the regulation of gene expression. It does this by binding to acetylated histones, which are proteins that package DNA in the nucleus. By binding to acetylated histones, BRD4 recruits other proteins that are involved in the regulation of gene expression. N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide inhibits the binding of BRD4 to acetylated histones, thus preventing the recruitment of other proteins and the regulation of gene expression.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the proliferation of cancer cells and induce cell death. In inflammation, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines. In cardiovascular disease, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the formation of atherosclerotic plaques. Additionally, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of BRD4 inhibition without affecting other proteins that may have similar functions. Additionally, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has a favorable pharmacokinetic profile, which allows for easy administration in animal models. One limitation of using N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide in lab experiments is its cost, which may be prohibitive for some researchers.
Future Directions
There are several future directions for the study of N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide. One direction is the development of more potent and selective BRD4 inhibitors. This would allow for more specific targeting of BRD4 and potentially reduce the dose required for therapeutic efficacy. Another direction is the study of the effects of BRD4 inhibition in combination with other therapies, such as chemotherapy or immunotherapy. This may enhance the effectiveness of these therapies and reduce the development of resistance. Finally, the study of BRD4 inhibition in other diseases, such as neurological disorders, may provide new therapeutic opportunities.
Synthesis Methods
The synthesis of N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide involves the reaction of 2-bromobenzylamine with 3-methylthiophene-2-carboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in a scientific paper by Wang et al. (2016).
Scientific Research Applications
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BRD4 has been found to play a role in the development and progression of several types of cancer, including breast, lung, and prostate cancer. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the proliferation of cancer cells and induce cell death. In inflammation, BRD4 has been implicated in the regulation of inflammatory gene expression. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines. In cardiovascular disease, BRD4 has been found to play a role in the development of atherosclerosis. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the formation of atherosclerotic plaques.
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10-7-8-18-13(10)14(17)16(2)9-11-5-3-4-6-12(11)15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFNSPPEIHGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorophenyl)ethyl]propanamide](/img/structure/B7514657.png)




![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)